3-Amino-2-(4-tolyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-(4-methylphenyl)thiophen-3-amine |
InChI |
InChI=1S/C11H11NS/c1-8-2-4-9(5-3-8)11-10(12)6-7-13-11/h2-7H,12H2,1H3 |
InChI Key |
GPYDBESEXXYUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CS2)N |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of the 3 Amino 2 4 Tolyl Thiophene Core
Elucidation of Reaction Mechanisms in Thiophene (B33073) Ring Formation
The synthesis of substituted 3-aminothiophenes can be achieved through various cyclization strategies. While numerous methods exist for thiophene synthesis in general, such as the Paal-Knorr, Fiesselmann, and Gewald syntheses, the formation of the 3-aminothiophene core often involves the construction of the ring from appropriately substituted open-chain precursors. slideshare.net These methods fundamentally rely on the introduction of a sulfur atom to a C4 carbon skeleton, followed by cyclization and aromatization.
A central theme in the formation of the thiophene ring is the sequence of nucleophilic addition followed by intramolecular cyclization. In many synthetic routes, a sulfur-containing nucleophile attacks an electrophilic carbon center within a precursor molecule. For instance, in reactions analogous to the Fiesselmann thiophene synthesis, a key step involves the conjugate addition of a thioglycolic acid derivative to an activated alkyne or a related Michael acceptor. nih.gov
This initial nucleophilic attack creates an adduct that contains both the sulfur nucleophile and an electrophilic center, perfectly positioned for a subsequent intramolecular reaction. The cyclization step is typically a condensation reaction, such as a Dieckmann condensation, which forms the five-membered thiophene ring. Aromatization, driven by the formation of a stable heteroaromatic system, occurs in the final step, usually through the elimination of a small molecule like water or an alcohol. Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur-containing nucleophilic group represents another powerful strategy, where the metal activates the triple bond towards intramolecular nucleophilic attack. nih.gov
Table 1: Key Mechanistic Steps in Thiophene Synthesis Methods
| Synthesis Method | Key Precursors | Nucleophilic Addition Step | Intramolecular Cyclization Step |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfur source (e.g., P₄S₁₀, Lawesson's reagent) | Thionation of carbonyls | Dehydrative cyclization of the thionated intermediate organic-chemistry.org |
| Fiesselmann Synthesis | β-keto ester, Thioglycolic acid derivative | Base-catalyzed 1,4-conjugate addition to form a thioacetal | Dieckmann condensation of the resulting adduct |
| Gewald Synthesis | α-methylene ketone, Activated nitrile, Elemental sulfur | Knoevenagel condensation followed by thiolation of the methylene (B1212753) position | Cyclization via attack of the mercaptide on the cyano group chemrxiv.org |
| Allene-Thioamide Annulation | Allenes, Thioamides | Thio-Michael addition of thioamide to the allene (B1206475) | Oxidative annulation and subsequent 1,2-sulfur migration organic-chemistry.org |
The annulation, or ring-forming process, leading to the thiophene nucleus proceeds through a series of reactive intermediates and transition states. Following the initial nucleophilic addition, an open-chain thioether or mercaptide intermediate is typically formed. nih.gov For example, in the Fiesselmann synthesis, a thioacetal is a crucial intermediate.
The subsequent intramolecular cyclization involves a transition state where the nucleophilic sulfur-bearing group attacks an internal electrophilic site (e.g., a carbonyl or cyano group). This 5-endo or 5-exo cyclization is often the rate-determining step. The geometry of this transition state is critical for the efficiency of the ring closure. After cyclization, a non-aromatic dihydrothiophene derivative is formed. This intermediate rapidly undergoes a dehydration or similar elimination reaction to achieve the thermodynamically stable aromatic thiophene ring. In some modern synthetic approaches, such as those involving transient aryne intermediates or metal-catalyzed annulations, the reaction pathway may involve complex organometallic species or dearomatized intermediates before the final aromatic product is formed. nih.govresearchgate.netescholarship.org
Reactivity of the Amino Group in Thiophene Systems
The amino group at the C3 position of the 2-(4-tolyl)thiophene core is a versatile functional handle. Its nucleophilic character dominates its reactivity, making it a key site for derivatization and for the construction of more complex molecular architectures.
The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile. It readily participates in acylation reactions with reagents such as acid chlorides or anhydrides to form the corresponding amides. nih.govnih.gov This transformation is often used to protect the amino group or to introduce specific functionalities into the molecule. Similarly, the amino group can react with other electrophiles, allowing for alkylation or the formation of Schiff bases with aldehydes and ketones. researchgate.net These reactions are fundamental for modifying the properties of the parent compound and for preparing advanced intermediates for further synthesis.
One of the most significant applications of 3-aminothiophenes is their use as synthons for the creation of fused heterocyclic systems, particularly thienopyrimidines. semanticscholar.org Thienopyrimidines are bioisosteres of purines and exhibit a wide range of biological activities. semanticscholar.orgekb.eg
The synthesis of the thieno[3,2-d]pyrimidine (B1254671) ring system typically involves the reaction of a 3-aminothiophene derivative with a reagent that provides the necessary carbon and nitrogen atoms to build the adjacent pyrimidine ring. researchgate.net For example, reaction with formamide under reflux can lead to the formation of the unsubstituted thienopyrimidin-4-one. nih.gov More complex thienopyrimidines can be accessed by reacting the aminothiophene with isocyanates or isothiocyanates, which first form urea or thiourea derivatives. ekb.egnih.gov These intermediates then undergo base-catalyzed intramolecular cyclization to yield the fused thienopyrimidine dione or thioxo-pyrimidinone core. ekb.egnih.gov
Table 2: Reagents for Thienopyrimidine Synthesis from 3-Aminothiophenes
| Reagent | Intermediate | Resulting Fused System |
| Formamide | N/A (direct cyclization) | Thieno[3,2-d]pyrimidin-4-one nih.gov |
| Aryl/Alkyl Isocyanate | Ureidothiophene | 3-Substituted thieno[3,2-d]pyrimidine-2,4-dione ekb.eg |
| Aryl/Alkyl Isothiocyanate | Thioureidothiophene | 3-Substituted 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-one nih.gov |
| Triethyl Orthoformate followed by an amine | Imino intermediate | 3-Substituted thienopyrimidinone nih.gov |
| Chloroformamidine hydrochloride | N/A (direct cyclization) | 4-Aminothieno[3,2-d]pyrimidine |
Electrophilic and Nucleophilic Substitution Patterns on the Thiophene Nucleus
The thiophene ring is considered an electron-rich aromatic system due to the ability of the sulfur heteroatom to donate its lone pair of electrons into the π-system. This makes it highly susceptible to electrophilic substitution reactions, often more so than benzene (B151609).
In 3-Amino-2-(4-tolyl)thiophene, the regioselectivity of electrophilic attack is governed by the combined directing effects of the substituents. The amino group at C3 is a powerful activating, ortho-para directing group. The tolyl group at C2 is a moderately activating, ortho-para director. The strongest activation comes from the amino group, which directs incoming electrophiles primarily to its ortho positions (C2 and C4) and para position (C5). Since the C2 position is already substituted, electrophilic attack is strongly favored at the C5 position, which is para to the amino group. A secondary site of attack would be the C4 position, which is ortho to the amino group but adjacent to the bulky tolyl group. Therefore, electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts acylation are expected to occur predominantly at the C5 position. researchgate.net
While thiophenes are generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, they are significantly more reactive than their benzene counterparts in such reactions when they do occur. quimicaorganica.orguoanbar.edu.iq For the this compound molecule, which possesses two electron-donating groups, nucleophilic substitution on the thiophene ring itself is generally unfavorable. Such reactions would require harsh conditions or the presence of a good leaving group at one of the ring positions, potentially installed via a prior electrophilic substitution.
Table 3: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Activating/Deactivating Groups | Predicted Outcome | Rationale |
| C4 | Ortho to -NH₂; Meta to -Tolyl | Minor Product | Activated by the amino group, but sterically hindered by the adjacent tolyl group. |
| C5 | Para to -NH₂; Meta to -Tolyl | Major Product | Strongly activated by the para amino group; least sterically hindered position. researchgate.net |
Influence of the Tolyl Moiety on Ring Reactivity
The 4-tolyl group at the C2 position of the 3-aminothiophene core exerts significant electronic and steric influence on the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.
Steric Effects: The spatial bulk of the 4-tolyl group plays a critical role in directing the regioselectivity of reactions. Studies on similarly substituted thiophenes have shown that steric repulsion between adjacent aryl or alkyl groups can be significant. For instance, in 3-benzyl-5-phenyl-2-p-tolylthiophene, the steric strain between the p-tolyl group at C2 and the adjacent benzyl group at C3 is minimized by a substantial rotation of the tolyl ring by 56.1 degrees relative to the plane of the thiophene ring nih.gov. A similar rotational isomerism is expected in this compound. This rotation, while minimizing steric hindrance, can slightly reduce the π-orbital overlap between the tolyl and thiophene rings, thereby modulating the electronic communication between them. Crucially, the steric bulk of the tolyl group hinders the approach of reactants to the adjacent C3 position, further reinforcing the electronic preference for reactions to occur at the more accessible C5 position.
Redox Chemistry of Aminothiophenes
The redox behavior of aminothiophenes is dominated by the electron-rich nature of the heterocyclic system, making them prone to oxidation. This property is fundamental to their use in applications such as conducting polymers and organic electronics.
The electrochemical oxidation of thiophene and its derivatives is a well-studied process that typically begins with the formation of a radical cation researchgate.net. The stability of this intermediate and the potential at which it is formed are highly dependent on the substituents present on the thiophene ring. For this compound, both the amino and the tolyl groups are electron-donating. Such substituents increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule. A higher HOMO energy level facilitates the removal of an electron, thereby lowering the oxidation potential required to form the radical cation rsc.org.
Research on related substituted thiophene systems confirms this trend. For example, the introduction of electron-donating groups like tert-butylphenyl or silyl groups into bibenzo[c]thiophene skeletons leads to a marked lowering of their oxidation potentials rsc.orgnih.gov. Similarly, the introduction of an electron-donating alkoxy group to a polythiophene chain results in a decreased band gap by raising the HOMO level, which in turn lowers the oxidation potential and stabilizes the conducting state rsc.org. Conversely, electron-withdrawing groups would be expected to increase the oxidation potential. The irreversible nature of the oxidation wave observed in cyclic voltammetry for many thiophene derivatives suggests that the initially formed radical cation is highly reactive and quickly undergoes subsequent reactions, often leading to electropolymerization nih.gov. This process involves the coupling of radical cations to form conductive polymer films on the electrode surface.
The data presented in the following table, compiled from studies on various substituted thiophenes, illustrates the effect of electron-donating groups on the first oxidation potential.
| Compound Derivative | Substituent Type | First Oxidation Potential (V vs. Fc/Fc+) | Reference |
|---|---|---|---|
| 4,4'-Bibenzo[c]thiophene (BBT-1) | Unsubstituted | 0.88 | nih.gov |
| 1,1'-Disilyl-4,4'-BBT (BBT-2) | Electron-donating (Silyl) | 0.78 | nih.gov |
| 1,1',3,3'-Tetrasilyl-4,4'-BBT (BBT-3) | Electron-donating (Silyl) | 0.67 | nih.gov |
| 2',5'-Dibutoxy-3-phenylthiophene | Electron-donating (Butoxy) | ~1.05 |
Advanced Spectroscopic and Crystallographic Characterization in Aminothiophene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for detailing the carbon-hydrogen framework of 3-Amino-2-(4-tolyl)thiophene. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom can be determined.
The ¹H NMR spectrum of aminothiophene derivatives provides specific information about the arrangement of protons in the molecule. koreascience.kr For compounds with a tolyl group, the aromatic protons typically appear as a set of doublets in the range of δ 7.0–8.0 ppm, indicative of their distinct chemical environments. The methyl protons of the tolyl group characteristically present as a singlet around δ 2.3–2.4 ppm. beilstein-journals.org The protons of the amino group (–NH₂) usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons on the thiophene (B33073) ring will also exhibit characteristic signals, with their chemical shifts and coupling constants being influenced by the positions of the amino and tolyl substituents. ubc.caethernet.edu.et
Table 1: Representative ¹H NMR Spectral Data for Aminothiophene Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Tolyl) | 7.0 - 8.0 | Doublet |
| Methyl Protons (Tolyl) | 2.3 - 2.4 | Singlet |
| Amino Protons (-NH₂) | Variable | Broad Singlet |
Note: The exact chemical shifts and coupling constants can vary based on the specific substitution pattern and the solvent used for analysis.
Complementing the proton NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The carbon atoms of the tolyl group will have distinct signals, with the methyl carbon appearing at a characteristic upfield shift (around δ 20–22 ppm). researchgate.net The quaternary carbons and the protonated carbons of the aromatic ring will resonate in the downfield region (typically δ 120–150 ppm). rsc.orgresearchgate.net The carbon atoms of the thiophene ring will also show signals in the aromatic region, with their precise shifts determined by the electronic effects of the amino and tolyl groups. researchgate.nettandfonline.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Methyl Carbon (Tolyl) | 20 - 22 |
| Aromatic Carbons (Tolyl & Thiophene) | 120 - 150 |
Note: These are general ranges, and specific assignments require detailed spectral analysis, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer). researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. bohrium.com In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching vibrations of the amino group, typically appearing in the region of 3300–3500 cm⁻¹. The C-H stretching vibrations of the aromatic tolyl group and the thiophene ring are observed around 3000–3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce absorptions in the 1400–1600 cm⁻¹ region. bohrium.com The presence of a nitrile group (C≡N), if part of a related derivative, would be indicated by a sharp absorption band around 2200 cm⁻¹.
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amino) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. neu.edu.tr For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight. The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. miamioh.edusavemyexams.com Common fragmentation pathways for such compounds include the loss of small molecules or radicals. For instance, cleavage of the C-N bond or fragmentation of the tolyl group can lead to characteristic fragment ions. nih.gov The presence of sulfur can be identified by the M+2 peak due to the natural abundance of the ³⁴S isotope. neu.edu.tr
X-ray Crystallography for Molecular Structure Determination
X-ray crystallographic data is particularly valuable for identifying and characterizing intramolecular hydrogen bonds. researchgate.netruc.dk In this compound, there is a potential for an intramolecular hydrogen bond to form between a hydrogen atom of the amino group and the sulfur atom of the thiophene ring. The presence and strength of such an interaction can significantly influence the molecule's conformation and its chemical and physical properties. ruc.dkscispace.com The analysis of the N-H···S distance and angle from the crystal structure can confirm the existence and geometry of this hydrogen bond. mdpi.com
Intermolecular Packing and Hydrogen Bonding Networks
The crystal packing of aminothiophene derivatives is significantly influenced by a network of hydrogen bonds, with the amino group playing a pivotal role as a hydrogen bond donor. callutheran.edu These interactions are crucial in dictating the supramolecular architecture. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are commonly observed.
In analogous structures, such as substituted 2-aminothiophenes, intramolecular N—H⋯O hydrogen bonds are frequently observed when an adjacent carbonyl group is present, leading to the formation of stable, planar, six-membered S(6) ring motifs. nih.gov These intramolecular interactions contribute to a more rigid molecular conformation. libretexts.org
The interplay of these hydrogen bonds, alongside other weak intermolecular forces like C—H⋯π interactions, defines the packing arrangement, which often results in well-ordered crystalline solids. uva.esresearchgate.net The specific nature of the substituents on the thiophene ring modulates these interactions, leading to diverse packing motifs across the aminothiophene family.
Table 1: Hydrogen Bonding Interactions in Related Aminothiophene Derivatives
| Compound | Interaction Type | Description / Motif | Reference |
| Diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate | Intramolecular | N—H⋯O hydrogen bonds form S(6) ring motifs. | nih.gov |
| Diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate | Intermolecular | N—H⋯O hydrogen bonds link centrosymmetrically related molecules into dimers with an R22(16) ring motif. | nih.gov |
| 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene | Intermolecular | N1–H2···O1 and C7–H7A···N2 interactions form a three-dimensional network. | neurips.cc |
| 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Intermolecular | Molecules are linked by N—H⋯S hydrogen bonds, forming chains. | researchgate.net |
Dihedral Angle Analysis and Molecular Conformation
The molecular conformation of 2-aryl-3-aminothiophenes and their isomers is characterized by a non-planar arrangement, primarily due to the rotational freedom between the thiophene core and the attached aryl substituent. The degree of this twist is quantified by the dihedral angle, which is a defining conformational parameter.
Analysis of structurally similar compounds reveals that the thiophene ring itself is typically planar, but the substituents can be positioned out of this plane. tandfonline.com The dihedral angle between the plane of the thiophene ring and the plane of an attached phenyl or tolyl ring is a key feature. In diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate, the thiophene ring is twisted by 12.82 (3)° with respect to the aromatic ring of the benzamido group. nih.gov In another related derivative, (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, the dihedral angle between the thiophene and benzene (B151609) rings is 11.4 (2)°. iucr.org
Theoretical studies on other 4-aminothiophene derivatives have also highlighted their non-planar configurations. tandfonline.com For instance, in a series of 4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide derivatives, the phenylamino (B1219803) and carboxamide groups were found to be situated out of the thiophene ring plane, with key dihedral angles averaging around 171-175°. tandfonline.com This deviation from planarity is a result of minimizing steric hindrance between the substituents and achieving the most stable electronic configuration. The specific value of the dihedral angle is a balance between steric repulsion and the electronic effects favoring conjugation between the aromatic systems.
Table 2: Dihedral Angles in Structurally Related Thiophene Derivatives
| Compound | Rings/Groups Measured | Dihedral Angle (°) | Reference |
| Diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate | Thiophene ring and Benzamido aromatic ring | 12.82 (3) | nih.gov |
| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | Thiophene ring and Benzene ring | 11.4 (2) | iucr.org |
| 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Pyrazole ring and Thiophene ring | 7.19 (12) | researchgate.net |
| 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Pyrazole ring and Toluene ring | 71.13 (11) | researchgate.net |
Computational and Theoretical Chemistry Studies of 3 Amino 2 4 Tolyl Thiophene
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a widely used computational method for studying the electronic and geometric properties of molecules with high accuracy. mdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation in a simplified manner. mdpi.comsemanticscholar.org
The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For substituted thiophenes, this involves determining the precise bond lengths, bond angles, and dihedral angles between the thiophene (B33073) ring and its substituents.
In related 2-aminothiophene derivatives, the thiophene ring itself is generally planar. researchgate.net However, the substituents, such as the tolyl group at the 2-position and the amino group at the 3-position, can rotate. The dihedral angle between the plane of the thiophene ring and the phenyl ring of the tolyl group is a critical parameter. Studies on similar structures, like 4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide, show that such molecules often adopt a non-planar configuration. tandfonline.com For instance, the dihedral angle in a similar chalcone (B49325) between a chlorothiophene and a p-toluene ring was found to be 22.6 (2)°. researchgate.net Conformational analysis, often performed through rigid scans of torsion angles, helps identify the most stable spatial arrangement, which is crucial for understanding the molecule's reactivity and interactions. researchgate.net The optimized geometry is confirmed to be at a local minimum on the potential energy surface by ensuring there are no imaginary vibrational frequencies. scholaris.ca
The optimized geometric parameters for aminothiophene derivatives often show good agreement with experimental data from X-ray crystallography. mdpi.comsemanticscholar.org For example, in a study of Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate, the correlation (R²) between calculated and experimental bond lengths and angles was found to be excellent, at 0.972 and 0.998, respectively. semanticscholar.org Intramolecular hydrogen bonds, such as those between the amino group and an adjacent acceptor, can further stabilize the molecular geometry. researchgate.net
Table 1: Representative Calculated Geometric Parameters for a Substituted 2-Aminothiophene Derivative
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
|---|---|---|---|
| Bond Length | S-C | 1.767 Å | 1.737 Å |
| C-N | 1.354 Å | 1.357 Å | |
| C-C | 1.34 - 1.50 Å | 1.35 - 1.50 Å | |
| Bond Angle | C-S-C | ~92° | ~92° |
| C-C-C | ~112-117° | ~112-117° |
Data derived from studies on similar 2-aminothiophene structures for illustrative purposes. semanticscholar.org
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) reflects the ability to accept an electron. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability, with a smaller gap suggesting higher reactivity and softer nature. researchgate.netresearchgate.net
In thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring and the amino group, while the LUMO may be distributed over the aromatic systems. tandfonline.comresearchgate.net For 3-Amino-2-(4-tolyl)thiophene, the electron-donating amino and tolyl groups would be expected to raise the HOMO energy level. DFT calculations on various aminothiophene derivatives have shown that the HOMO-LUMO energy gaps typically fall in the range of 3 to 5 eV. mdpi.comnih.gov For instance, a series of 4-aminothiophene derivatives exhibited HOMO-LUMO gaps ranging from 3.86 eV to 5.43 eV. tandfonline.com The introduction of different substituents can tune this gap; strong electron-donating or withdrawing groups can significantly decrease it, enhancing intramolecular charge transfer. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Representative Thiophene Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiophene Derivative 1 | -5.43 | -3.23 | 2.20 |
| Thiophene Derivative 2 | -6.01 | -3.86 | 2.15 |
| 5-(p-Tolyl)thiophenesulfonamide | -6.65 | -2.08 | 4.57 |
| 2-Amino-thiophene carboxamide 7a | -5.67 | -1.82 | 3.85 |
Data derived from various substituted thiophene studies for illustrative purposes. mdpi.comtandfonline.comnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including hyperconjugative interactions and intramolecular charge transfer (ICT). mdpi.comsemanticscholar.org This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2).
For this compound, significant ICT interactions are expected. A key interaction would involve the lone pair (LP) of the nitrogen atom in the amino group acting as a donor and the antibonding π* orbitals of the thiophene ring acting as acceptors. In a similar compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, a strong n→π* ICT was identified from the lone pair of the amino nitrogen to the adjacent C=C bond of the thiophene ring, with a stabilization energy of 63.23 kcal/mol. mdpi.comsemanticscholar.orgresearchgate.net Such interactions contribute significantly to the molecule's electronic stabilization and can influence its reactivity and spectroscopic properties. Other potential interactions include those from the π-orbitals of the tolyl ring to the thiophene ring.
The distribution of electron density in a molecule can be quantified through the calculation of natural atomic charges and visualized using the Molecular Electrostatic Potential (MEP) surface. These tools are crucial for identifying reactive sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net
The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net
In aminothiophene derivatives, the nitrogen atom of the amino group and the sulfur atom of the thiophene ring are typically regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. mdpi.comresearchgate.net Conversely, the hydrogen atoms of the amino group exhibit positive potential and can act as hydrogen bond donors. mdpi.comresearchgate.net For N-((5-(p-tolyl)thiophen-2-yl)sulfonyl)acetamide, MEP analysis showed the most negative potential concentrated on the oxygen atoms of the sulfacetamide (B1682645) moiety, while the NH group had a positive potential. mdpi.com Natural atomic charge calculations provide quantitative values for this charge distribution, showing, for example, that nitrogen and oxygen atoms tend to be electronegative while the hydrogen atoms of an amino group are electropositive. mdpi.comresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net
The calculated electronic spectra are often compared with experimental data to validate the computational method and to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. mdpi.comsemanticscholar.org For molecules with potential for intramolecular charge transfer, TD-DFT can help identify the CT bands in the spectrum. Calculations are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic effects. tandfonline.com Studies on various thiophene derivatives have shown that TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can provide results in good agreement with experimental UV-Vis spectra. mdpi.comsemanticscholar.orgtandfonline.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein or enzyme. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, docking simulations could be performed against various biological targets to explore its potential pharmacological activities. The simulation involves placing the ligand in the binding site of the receptor and calculating the binding affinity, usually expressed as a docking score or binding energy (in kcal/mol). A more negative binding energy indicates a more stable ligand-receptor complex. researchgate.net
The analysis of the docked pose reveals the specific intermolecular interactions that stabilize the complex, such as:
Hydrogen bonds: The amino group of the thiophene derivative can act as a hydrogen bond donor. nih.gov
Hydrophobic interactions: The tolyl group and the thiophene ring can form hydrophobic and π-alkyl interactions with non-polar amino acid residues in the binding pocket. nih.gov
Pi-stacking and Pi-sigma interactions: The aromatic rings can engage in π-π or π-sigma stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
By identifying these interactions, molecular docking provides valuable insights into the structure-activity relationship and can guide the design of more potent and selective analogs. tandfonline.com
Prediction of Binding Modes and Interaction Energies
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For aminothiophene derivatives, docking studies have been conducted on a variety of biological targets, including protein kinases and tubulin, which are crucial in cancer and other diseases.
Research on 3-amino-thiophene-2-carbohydrazide derivatives, for instance, has utilized molecular docking to explore their binding modes within the active sites of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Transforming Growth Factor Beta-2 (TGFβ2). bezmialem.edu.tr These studies predict that the thiophene scaffold can form significant interactions with key amino acid residues. For example, in the VEGFR2 active site, the thiophene ring has been shown to form aromatic hydrogen bonds with residues like Glu-885 and Val-914. bezmialem.edu.tr The amide and hydrazide moieties common in these derivatives are also predicted to form critical hydrogen bonds, such as with Asp-1046, which helps to anchor the ligand in the binding pocket. bezmialem.edu.tr
Similarly, docking studies on 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes identified their binding mode in the colchicine (B1669291) site of tubulin. nih.gov These simulations revealed the importance of an intramolecular hydrogen bond between the anilino and carbonyl groups for favorable interaction with the protein. nih.gov The binding of these compounds is a key mechanism for their observed antimicrotubule activity.
The table below summarizes representative findings from molecular docking studies on various aminothiophene derivatives, illustrating the types of interactions and associated energies that are predicted.
| Aminothiophene Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| 3-Amino-thiophene-2-carbohydrazides | VEGFR2 | Not specified | Glu-885, Val-914, Asp-1046, Cys-919 | Aromatic & Conventional Hydrogen Bonds bezmialem.edu.tr |
| Thiazolidinones with thiophene tail | VEGFR-2 | -81.06 | Threonine-854, Methionine-793, Aspartate-855, Glutamate-762 | Hydrogen Bonds rsc.org |
| 2-Alkoxycarbonyl-3-anilino-thiophenes | Tubulin (Colchicine site) | Not specified | βAla250 | Hydrogen Bonds nih.gov |
| Benzo[b]thiophene derivatives | JAK2 | Not specified | Leu-932 | Hydrogen Bonds mdpi.com |
| 3-Amino-thieno[2,3-b]pyridines | Bacillus anthracis Target | Not specified | Not specified | General Binding Interaction asianpubs.org |
Assessment of Binding Affinities and Molecular Recognition
Beyond predicting the binding pose, computational methods are used to assess the strength of the interaction, or binding affinity. This is a critical component of molecular recognition—the specific interaction between two or more molecules through non-covalent bonds. High binding affinity is often a prerequisite for a compound's therapeutic efficacy.
For aminothiophene derivatives, binding affinities are evaluated through the binding energies calculated in docking simulations and are often correlated with experimentally determined inhibitory concentrations (e.g., IC₅₀ values). For example, a series of 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-5-phenylthiophene derivatives showed potent inhibition of tubulin polymerization, and their high antiproliferative activities (IC₅₀ values in the nanomolar range) were consistent with strong binding at the colchicine site. nih.gov
Studies on 3-amino-thiophene-2-carbohydrazide derivatives found that specific substitutions, such as a 4-fluorobenzylidene group, led to highly selective and active compounds against colon cancer cell lines. bezmialem.edu.tr The computational analysis of their binding to VEGFR2 and TGFβ2 helped to rationalize this selectivity, attributing it to a favorable combination of hydrogen bonds and hydrophobic interactions that constitute the molecular recognition process. bezmialem.edu.tr Similarly, certain thiazole (B1198619) and thiophene derivatives demonstrated high binding affinity for CDK1/CyclinB1, with calculated binding energies reaching -8.12 kcal/mol. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminothiophene Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Identification of Key Structural Descriptors for Activity
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including its electronic, thermodynamic, spatial, and topological properties. nih.govsemanticscholar.org For aminothiophene derivatives, a wide array of descriptors have been calculated to build predictive models for activities ranging from antifungal to anticancer. nih.govmdpi.com
Studies have shown that the activity of aminothiophenes can be influenced by a combination of these factors. For instance, in a QSAR study on aminothiophene derivatives with antifungal activity, 128 different descriptors were initially considered, encompassing various molecular properties. mdpi.com Through statistical methods like Principal Component Analysis (PCA), the most relevant descriptors influencing the activity were identified. mdpi.com These often relate to the molecule's shape, size, and electronic properties, which govern how it interacts with its biological target.
The table below lists the types of descriptors frequently employed in QSAR studies of aminothiophene derivatives.
| Descriptor Category | Examples | Potential Influence on Activity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Governs electrostatic and orbital-based interactions with the target. nih.govajrconline.org |
| Thermodynamic | Heat of formation, Molar refractivity | Relates to the stability and binding energetics of the molecule. nih.govsemanticscholar.org |
| Spatial/Steric | Radius of Gyration, Molecular volume, Surface area | Determines the fit of the molecule into the binding site. nih.govsemanticscholar.org |
| Topological | Connectivity indices, Wiener index | Quantifies molecular branching and shape. nih.govsemanticscholar.org |
| Quantum Mechanical | Jurs RPCS | Provides detailed electronic and structural information. semanticscholar.org |
Development of Predictive Models for Derivative Design
Once key descriptors are identified, they are used to build a mathematical model that can predict the activity of new, unsynthesized compounds. These predictive models are invaluable for guiding the design of new derivatives with potentially enhanced efficacy.
For a series of 2-aminothiophene derivatives with anti-leishmanial activity, QSAR models were developed using a large dataset of compounds. nih.govresearchgate.netufpb.br These models demonstrated high predictive power, with correct classification rates reaching up to 0.91 for classifying active versus inactive compounds against promastigote forms of the parasite. nih.govresearchgate.netufpb.br Such robust and predictive models allow researchers to virtually screen new designs, saving significant time and resources by prioritizing the synthesis of only the most promising candidates. nih.gov
Similarly, a QSAR model was developed for ortho-amino thiophene carboxamide derivatives to predict their cytotoxic activity against HepG-2 cancer cells. nih.govsemanticscholar.org The resulting equation indicated that the activity was affected by specific electronic and shape-based descriptors. The model was validated and showed a good correlation between the predicted and experimental pIC50 values, confirming its utility for designing new anticancer agents. nih.govsemanticscholar.org These models represent a powerful tool in computational chemistry, enabling a more rational and efficient approach to the development of new therapeutic agents based on the aminothiophene scaffold.
Academic Applications of 3 Amino 2 4 Tolyl Thiophene in Scientific Research
Role as a Fundamental Scaffold in Medicinal Chemistry Research
The thiophene (B33073) ring, a key component of 3-Amino-2-(4-tolyl)thiophene, is a five-membered heterocycle containing a sulfur atom that is noted for its diverse biological activities. nih.govijprajournal.com This has made thiophene and its derivatives, including 2-aminothiophenes, a focal point for medicinal chemists. researchgate.net The 2-aminothiophene moiety, in particular, is present in several FDA-approved drugs and is considered a privileged scaffold due to its ability to confer a wide range of biological activities. researchgate.net The versatility of the this compound scaffold allows for structural modifications that can lead to compounds with improved pharmacological and pharmacokinetic properties. ibmmpeptide.com
Exploration as Lead Compounds for Therapeutic Development
The this compound structure is a valuable starting point for the discovery of new lead compounds in drug development. ibmmpeptide.comnih.gov Its derivatives have been synthesized and evaluated for a variety of therapeutic applications, including anticancer and anti-inflammatory activities. ijprajournal.comresearchgate.net For instance, the thieno[3,2-d]pyrimidine (B1254671) scaffold, which can be derived from aminothiophenes, has been explored for developing dual-stage antiplasmodial agents. ibmmpeptide.com One such derivative, N2-(tert-butyl)-N researchgate.net-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine, demonstrated promising antiplasmodial activity with improved physicochemical properties. ibmmpeptide.com
Bioisosteric Replacement Strategies in Drug Design
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to enhance a compound's activity or to mitigate undesirable properties. nih.govcambridgemedchemconsulting.com The thiophene ring of this compound is often used as a bioisostere for a phenyl ring. cambridgemedchemconsulting.comnih.gov This substitution can be well-tolerated and in some cases, can lead to increased affinity for the target protein. nih.gov The application of bioisosteres is a well-established concept used to address a range of challenges in the optimization of drug candidates. nih.gov
Investigations of Specific Enzyme Inhibition Mechanisms
Derivatives of this compound have been the subject of numerous studies investigating their potential to inhibit specific enzymes implicated in various diseases.
Studies on Lactate (B86563) Dehydrogenase (LDH) Inhibition
Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. nih.govvu.nl Inhibition of LDH, particularly the LDH-A isoform, is a promising strategy for cancer therapy. nih.govmedchemexpress.com A series of novel derivatives based on the thiophene moiety have been synthesized and screened as LDH inhibitors. researchgate.netnih.gov Notably, 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones, which can be synthesized from aminothiophene precursors, were identified as potent inhibitors of LDH, showing greater potency than the reference drug Galloflavin. researchgate.netnih.gov Molecular docking studies have further elucidated the interaction of these compounds with the active site of human lactate dehydrogenase. researchgate.netnih.gov
Research on Microtubule Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, making them an important target for anticancer drugs. nih.govunife.it A novel class of 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes has been designed and shown to act as inhibitors of microtubule polymerization by binding to the colchicine (B1669291) site on tubulin. nih.gov In one study, a derivative, methyl 5-(p-tolyl)-3-[(3,4,5-trimethoxyphenyl)amino]thiophene-2-carboxylate, was synthesized and evaluated. nih.gov Several compounds in this series demonstrated potent inhibition of tubulin polymerization with IC50 values in the low micromolar range, comparable to the known inhibitor Combretastatin A-4 (CA-4). nih.gov Specifically, compounds 4a, 4c, and 4i showed the best inhibition with IC50 values of 1.2–1.3 μM. nih.gov The antiproliferative activity of these compounds correlated well with their ability to inhibit tubulin polymerization. nih.gov
| Compound | Tubulin Polymerization Inhibition IC50 (µM) |
| 4a | 1.2 |
| 4c | 1.2 |
| 4i | 1.3 |
| CA-4 (reference) | 1.1 |
This table displays the half-maximal inhibitory concentration (IC50) values for the inhibition of tubulin polymerization by selected thiophene derivatives compared to the reference compound Combretastatin A-4 (CA-4).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition Studies
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govnih.gov Therefore, inhibiting VEGFR-2 is a significant strategy in cancer treatment. nih.gov Thiophene derivatives have been investigated as potential VEGFR-2 inhibitors. researchgate.net For example, a series of novel substituted 4-amino-2-thiopyrimidines were designed as dual VEGFR-2 and BRAF kinase inhibitors. nih.gov Several of these compounds demonstrated potent VEGFR-2 inhibitory activity at submicromolar concentrations. nih.gov While not directly this compound, these studies highlight the potential of the broader aminothiophene scaffold in developing VEGFR-2 inhibitors.
| Compound | VEGFR-2 Inhibition IC50 (µM) |
| 8a | 0.17 |
| 8d | 0.12 |
| 9c | 0.17 |
| 9e | 0.19 |
| Sorafenib (reference) | 0.10 |
This table shows the half-maximal inhibitory concentration (IC50) values for VEGFR-2 inhibition by selected substituted 4-amino-2-thiopyrimidine compounds compared to the reference drug Sorafenib.
Modulation of Cellular Pathways and Receptor Interactions
Derivatives of this compound have been investigated for their potential to interact with and modulate various biological targets, including enzymes and receptors. The amino and nitrile groups present in some derivatives play a crucial role in binding to these targets, leading to a range of biological effects. For instance, certain 2-aminothiophene derivatives have been identified as potent inhibitors of enzymes and have shown the ability to interact with specific receptors, influencing cellular signaling pathways. smolecule.com
Research has shown that the substitution pattern on the thiophene ring is critical for the biological activity of these compounds. For example, a series of 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-5-aryl/heteroarylthiophene derivatives were designed and synthesized as tubulin polymerization inhibitors. nih.gov These compounds were found to interact with the colchicine binding site on tubulin, thereby inhibiting microtubule formation and displaying significant antiproliferative activity against various cancer cell lines. nih.gov The study highlighted that the nature of the substituent at the 5-position of the thiophene ring plays a crucial role in the compound's cytotoxic and antitubulin activities. nih.gov
Contributions to Materials Science Research
The unique electronic and structural properties of this compound and its derivatives make them valuable building blocks in materials science. researchgate.net Thiophene-based compounds are known for their chemical robustness, versatile functionalization, and semiconducting properties, which are exploited in a wide range of applications. researchgate.net
Thiophene-containing compounds are fundamental components in the construction of organic semiconductors. researchgate.net These materials are utilized in various electronic devices, including thin-film field-effect transistors (TFTs). researchgate.netresearchgate.net The performance of these devices is largely dependent on the molecular structure of the organic semiconductor, which influences its packing in the solid state and, consequently, its charge transport properties. researchgate.net While this compound itself is a building block, its derivatives are designed and synthesized to create materials with tailored electronic properties for high-performance organic electronics. The introduction of various functional groups allows for the tuning of energy levels and solubility, which are critical parameters for device fabrication and performance. rsc.org
This compound derivatives serve as monomers in the synthesis of conductive polymers and conjugated materials. researchgate.net Polythiophenes, a class of conductive polymers, are synthesized through the polymerization of thiophene monomers. rsc.org The properties of these polymers, such as their conductivity and solubility, can be modified by introducing substituents onto the thiophene ring. rsc.org For instance, the incorporation of long alkyl chains can improve the solubility of the resulting polymer, making it processable from solution for the fabrication of electronic devices. rsc.org
Various polymerization techniques, including chemical and electrochemical methods, are employed to synthesize polythiophenes from their monomeric precursors. rsc.orgresearchgate.net The resulting polymers have found applications in a variety of electronic and optoelectronic devices due to their unique combination of properties. rsc.org
Thiophene-based materials, including derivatives of this compound, are integral to the development of organic solar cells (OSCs) and other optoelectronic devices. researchgate.netacs.org In OSCs, these materials can function as either the electron donor or electron acceptor in the photoactive layer. researchgate.net The efficiency of an OSC is highly dependent on the energy levels and absorption properties of the materials used. rsc.org The broad absorption and suitable energy levels of many thiophene-based polymers make them excellent candidates for the donor material in bulk heterojunction solar cells. rsc.org
Furthermore, thiophene derivatives are utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Their tunable photophysical properties, achieved through chemical modification, allow for the creation of materials that emit light across the visible spectrum. researchgate.net
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures. researchgate.net Thiophene-containing building blocks, including derivatives of this compound, are used in the synthesis of COFs. researchgate.net The incorporation of thiophene units into the COF structure can impart desirable electronic and optical properties, making them suitable for applications in areas such as gas storage, catalysis, and sensing. researchgate.net The ability to functionalize the thiophene ring allows for the precise tuning of the COF's properties for specific applications.
The chromophoric nature of the thiophene ring makes its derivatives, including those of this compound, useful in dye chemistry. researchgate.net These compounds can serve as key intermediates in the synthesis of a variety of dyes. researchgate.net For example, aminothiophene derivatives can be diazotized and coupled with other aromatic compounds to produce azo dyes. nih.gov These dyes have applications in various industries, including textiles and printing. researchgate.net The color and properties of the resulting dyes can be modulated by the substituents on the thiophene and the coupling partner. rsc.org Thiophene-based dyes have also been investigated for their potential use in dye-sensitized solar cells (DSSCs), where they act as the light-harvesting component. researchgate.net
Explorations in Agrochemical Research
Investigations into Potential Fungicidal and Herbicidal Activities
A thorough search of scientific databases and academic journals yielded no specific studies or data pertaining to the fungicidal or herbicidal properties of this compound. Consequently, there are no research findings, detailed efficacy data against specific fungal pathogens or weed species, or comparative analyses with existing agrochemicals to report for this particular compound.
The exploration of novel chemical entities for use in agriculture is a rigorous process that involves the synthesis of a compound followed by extensive screening for biological activity. The absence of any published reports on this compound in this context suggests that it has either not yet been synthesized and screened for these purposes, or the results of any such preliminary screenings have not been disclosed in the public domain.
While research on other thiophene derivatives has shown that the thiophene scaffold can be a valuable pharmacophore in the design of agrochemicals, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. The specific substitution pattern and functional groups of a molecule play a critical role in determining its biological activity, and thus, the potential of this compound in agrochemical applications remains purely speculative.
Further research, including the targeted synthesis and biological evaluation of this compound, would be required to ascertain its potential as a fungicidal or herbicidal agent.
Future Research Directions and Unexplored Avenues for 3 Amino 2 4 Tolyl Thiophene
Novel Synthetic Routes and Green Chemistry Approaches for Aminothiophenes
The primary route to aminothiophenes, the Gewald reaction, while effective, often involves conditions that are misaligned with modern green chemistry principles. researchgate.netderpharmachemica.com Future research is poised to revolutionize the synthesis of 3-Amino-2-(4-tolyl)thiophene and its analogs by focusing on environmentally benign methodologies.
A significant avenue of exploration lies in the development of solvent-free synthesis. mdpi.com Mechanochemistry, utilizing high-speed ball milling, presents a promising alternative that can reduce or eliminate the need for hazardous solvents. mdpi.com Research in this area could optimize reaction conditions, potentially making the synthesis catalytic in base and feasible under aerobic conditions, thereby increasing efficiency and reducing environmental impact. mdpi.com
The use of alternative energy sources, such as microwave irradiation, has already shown success in accelerating Gewald reactions and improving yields. researchgate.netderpharmachemica.com Further investigation into microwave-assisted organic synthesis (MAOS) for this compound could lead to significant improvements in process time and energy efficiency. derpharmachemica.com
Moreover, the exploration of novel catalytic systems is crucial. Green and cost-effective catalysts, such as L-proline, have been shown to facilitate the Gewald reaction under milder conditions. organic-chemistry.org Future work could identify other biocompatible and recyclable catalysts for the synthesis of this compound. The use of ionic liquids as both catalyst and solvent also presents an environmentally friendly procedure for the Gewald reaction. mdpi.com
Water, as a solvent, offers a highly attractive medium for green synthesis. Developing synthetic routes in aqueous media, potentially with the aid of surfactants or phase-transfer catalysts, would be a significant step forward. mdpi.com One-pot, multi-component reactions (MCRs) in aqueous media represent a particularly promising and efficient approach. bohrium.com
These green chemistry approaches aim to not only make the synthesis of this compound more sustainable but also to potentially discover new reaction pathways and derivatives with unique properties.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
The application of advanced computational modeling, particularly Density Functional Theory (DFT), offers a powerful lens through which to gain a deeper understanding of the mechanistic intricacies and predict the properties of this compound. chemrxiv.orgacs.orgchemrxiv.org
Future computational studies can provide a comprehensive elucidation of the Gewald reaction mechanism for the specific synthesis of this compound. chemrxiv.orgacs.orgchemrxiv.org This includes mapping the complete reaction pathway, identifying transition states, and calculating activation energies for competing mechanisms. chemrxiv.orgacs.org Such studies can clarify the role of intermediates, such as polysulfides, and the factors governing the final product formation. chemrxiv.orgacs.org
DFT calculations can be employed to predict a wide range of molecular properties of this compound and its potential derivatives. tandfonline.comtandfonline.com This includes optimizing molecular geometry, calculating vibrational frequencies for spectroscopic correlation, and determining electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding charge transfer within the molecule. tandfonline.comtandfonline.com
Furthermore, computational models can predict the outcomes of chemical reactions and guide the rational design of new derivatives with tailored properties. By simulating the effects of different substituents on the thiophene (B33073) ring, researchers can identify candidates with enhanced biological activity or specific electronic characteristics before undertaking laborious and costly experimental synthesis. tandfonline.com
Molecular docking simulations represent another critical area of future research. These studies can predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes and receptors. tandfonline.com This in-silico screening can help to identify promising biological targets and prioritize compounds for further experimental testing. tandfonline.com Hirshfeld surface analysis can also be used to analyze intermolecular interactions in the crystalline state. tandfonline.com
Systematic Exploration of New Biological Targets and Mechanisms of Action
The 2-aminothiophene scaffold is a well-established pharmacophore, known to confer a wide spectrum of biological activities. nih.govresearchgate.netresearchgate.net A systematic exploration of new biological targets and a deeper understanding of the mechanisms of action for this compound are crucial future research directions.
Given the known activities of aminothiophene derivatives, future research should focus on screening this compound against a diverse panel of biological targets. This includes, but is not limited to, kinases, G-protein coupled receptors (GPCRs), and various enzymes implicated in diseases like cancer, viral infections, and inflammatory disorders. nih.govresearchgate.net For instance, some 2-aminothiophene derivatives have shown potential as positive allosteric modulators of the GLP-1 receptor, highlighting a potential avenue for diabetes research. nih.gov
Once a biological activity is identified, elucidating the precise mechanism of action is paramount. This involves a combination of biochemical assays, cell-based studies, and structural biology techniques to understand how this compound interacts with its target at a molecular level.
Structure-activity relationship (SAR) studies will be instrumental in optimizing the biological activity of this compound. nih.gov By systematically modifying the tolyl group and the amino and thiophene moieties, researchers can identify the key structural features responsible for the observed biological effects. This iterative process of design, synthesis, and testing can lead to the development of more potent and selective drug candidates.
Furthermore, the exploration of this compound in areas such as antiparasitic, antifungal, and antibacterial applications is warranted, given the broad-spectrum antimicrobial properties observed in other aminothiophene derivatives. researchgate.netnih.gov
Development of Advanced Materials with Tunable Electronic and Optoelectronic Properties
Thiophene-based materials are at the forefront of organic electronics and optoelectronics due to their tunable semiconducting and light-emitting properties. mdpi.comnumberanalytics.comwiley.comneu.edu Future research on this compound should focus on harnessing its potential as a building block for advanced materials with tailored electronic and optoelectronic characteristics.
The synthesis of oligomers and polymers incorporating the this compound unit is a key area for exploration. numberanalytics.comacs.org The electronic properties of these materials, such as their conductivity and bandgap, can be tuned by varying the length of the conjugated system and by introducing different functional groups. acs.org The presence of the amino and tolyl groups on the thiophene ring offers unique opportunities for modifying the electronic structure and intermolecular interactions.
The investigation of these novel materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) is a logical next step. mdpi.comresearchgate.net The performance of these devices is highly dependent on the molecular structure, packing, and electronic properties of the active material. Therefore, a systematic study of the structure-property relationships in materials derived from this compound is essential.
Furthermore, the unique structure of this compound could be exploited for the development of sensors. researchgate.net The amino group can act as a recognition site for specific analytes, and the thiophene ring can serve as a signaling unit, leading to changes in the material's optical or electronic properties upon binding.
The table below outlines potential research directions for materials development:
| Research Direction | Key Objectives | Potential Applications |
| Oligomer and Polymer Synthesis | Synthesize and characterize novel conjugated materials incorporating this compound. | Organic electronics, photovoltaics. numberanalytics.comnumberanalytics.com |
| Device Fabrication and Testing | Fabricate and evaluate the performance of OFETs, OLEDs, and OPVs using these new materials. | Flexible electronics, displays, solar cells. mdpi.comresearchgate.net |
| Sensor Development | Explore the use of this compound-based materials for chemical and biological sensing. | Environmental monitoring, medical diagnostics. researchgate.net |
Integration with Supramolecular Chemistry for Novel Architectures
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful toolbox for assembling molecules into well-defined, functional architectures. researchgate.netthieme-connect.com The integration of this compound into supramolecular systems is a largely unexplored but highly promising research avenue.
The amino group and the aromatic rings of this compound provide ideal sites for forming hydrogen bonds and π-π stacking interactions, which are the primary driving forces in supramolecular assembly. acs.orgnih.gov Future research can focus on designing and synthesizing derivatives of this compound that are programmed to self-assemble into specific nanostructures, such as nanowires, nanoribbons, or 2D crystals. acs.orgnih.gov
The ability to control the self-assembly process is crucial for creating materials with desired properties. uh.edursc.org By tuning factors such as solvent, temperature, and substrate, it may be possible to direct the formation of different supramolecular architectures from the same molecular building block. uh.edu
These self-assembled nanostructures could find applications in various fields. For example, ordered π-stacked arrays of thiophene units are known to facilitate charge transport, which is beneficial for organic electronics. acs.org Furthermore, the creation of porous supramolecular frameworks could lead to materials for gas storage or catalysis.
The development of thiophene-based macrocycles and other complex supramolecular structures is another exciting direction. numberanalytics.com These structures could act as hosts for guest molecules, leading to applications in molecular recognition and sensing. The interplay between the molecular design of this compound derivatives and their resulting supramolecular architectures will be a key area of investigation. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
